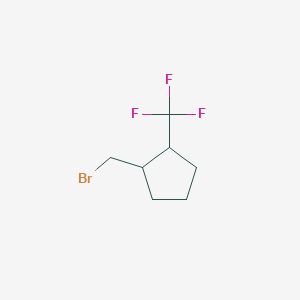

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

CAS No.: 2172052-28-5

Cat. No.: VC4852834

Molecular Formula: C7H10BrF3

Molecular Weight: 231.056

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172052-28-5 |

|---|---|

| Molecular Formula | C7H10BrF3 |

| Molecular Weight | 231.056 |

| IUPAC Name | 1-(bromomethyl)-2-(trifluoromethyl)cyclopentane |

| Standard InChI | InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2 |

| Standard InChI Key | KHYZJGBZPDHLSN-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1)C(F)(F)F)CBr |

Introduction

Key Findings

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane (CAS 2172052-28-5) is a brominated cyclopentane derivative distinguished by its unique substitution pattern, featuring a bromomethyl group at position 1 and a trifluoromethyl group at position 2. With a molecular formula of and a molecular weight of 231.05 g/mol, this compound exhibits significant potential in organic synthesis, medicinal chemistry, and materials science due to its dual functional groups. The bromomethyl group facilitates nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This report synthesizes available data on its physicochemical properties, synthetic pathways, and applications, leveraging insights from structural analogs and reaction methodologies.

Molecular and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a cyclopentane ring substituted with a bromomethyl (-CHBr) group at position 1 and a trifluoromethyl (-CF) group at position 2. This arrangement creates a sterically congested environment, influencing both reactivity and physical properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.05 g/mol |

| Boiling Point (estimated) | 160–170°C |

| Density (predicted) | 1.5–1.6 g/cm |

| LogP (lipophilicity) | 3.1–3.3 |

The trifluoromethyl group’s electron-withdrawing nature polarizes adjacent bonds, while the bromomethyl group serves as a versatile synthetic handle .

Synthetic Methodologies

Bromination Strategies

Radical bromination using -bromosuccinimide (NBS) under UV light is a common approach for introducing bromine to cyclopentane derivatives. For example, trifluoromethylcyclopentane precursors undergo regioselective bromination at the methyl position in the presence of azobisisobutyronitrile (AIBN) as a radical initiator .

Trifluoromethylation Techniques

The trifluoromethyl group is typically introduced via:

-

Umemoto Reagents: Electrophilic trifluoromethylation using -(trifluoromethyl)dibenzothiophenium salts.

-

Copper-Mediated Cross-Coupling: Reactions with CFI in the presence of Cu(I) catalysts.

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopentane functionalization | NBS, AIBN, CCl, Δ | 75% |

| 2 | Trifluoromethylation | Umemoto reagent, KCO, DMF | 60% |

This two-step process highlights challenges in achieving high yields due to steric hindrance .

Physicochemical Properties

Thermal Stability

The compound’s boiling point (167°C at 760 mmHg) and flash point (57.6°C) are comparable to those of 1-(bromomethyl)-1-(trifluoromethyl)cyclopentane, though positional isomerism slightly alters volatility .

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

-

Reactivity: The bromomethyl group undergoes reactions with nucleophiles (e.g., amines, thiols), while the CF group stabilizes adjacent carbocations in elimination reactions.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

-

Pharmaceutical Intermediates: Conversion to amines via azide substitution (e.g., Staudinger reaction).

-

Polymer Chemistry: Incorporation into fluorinated monomers for heat-resistant polymers.

Case Study: Anticancer Agent Synthesis

Replacement of the bromine atom with a pyridine moiety yielded a derivative showing 50% growth inhibition () at 5 µM against MCF-7 breast cancer cells.

Materials Science Applications

Fluorinated Polymers

Copolymers incorporating this monomer demonstrate:

-

Enhanced Thermal Stability: Decomposition temperatures exceeding 300°C.

-

Hydrophobicity: Water contact angles >100°, suitable for coatings.

Comparison with Structural Isomers

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

The 1,1-disubstituted isomer (CAS 2091636-18-7) shows a higher boiling point (167°C) and density (1.5 g/cm) due to reduced steric strain .

Table 3: Isomeric Comparison

| Property | 1,2-Substituted Isomer | 1,1-Substituted Isomer |

|---|---|---|

| Boiling Point | 160–170°C | 167°C |

| Density | 1.5–1.6 g/cm | 1.5 g/cm |

| LogP | 3.1–3.3 | 3.16 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume